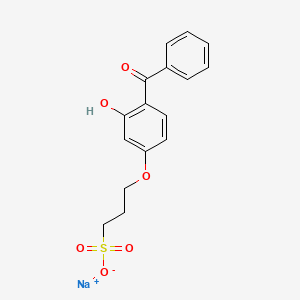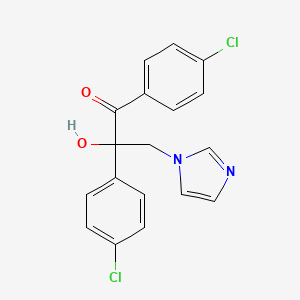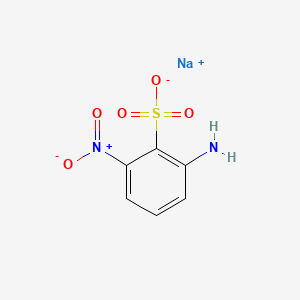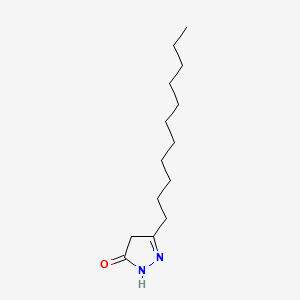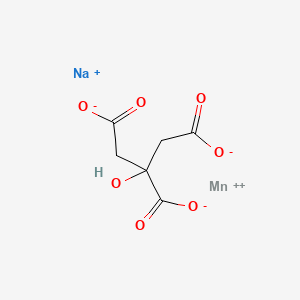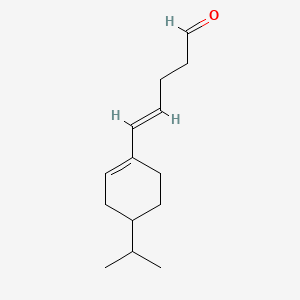
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal is an organic compound with the molecular formula C14H22O It is characterized by a cyclohexene ring substituted with an isopropyl group and a pentenyl chain terminating in an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pentenyl Chain: The pentenyl chain can be attached through a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone.
Formation of the Aldehyde Group: The final step involves the oxidation of the terminal alcohol group to an aldehyde using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Isopropyl chloride (C3H7Cl), Aluminum chloride (AlCl3)
Major Products Formed
Oxidation: 5-(4-Isopropyl-1-cyclohexen-1-yl)pentanoic acid
Reduction: 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol
Substitution: Various substituted cyclohexenes depending on the electrophile used
Scientific Research Applications
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the compound’s hydrophobic cyclohexene ring may facilitate interactions with lipid membranes, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-(4-Isopropenyl-1-cyclohexenyl)methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
5-(4-Isopropyl-1-cyclohexen-1-yl)pentanoic acid: Oxidized form of the compound with a carboxylic acid group.
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol: Reduced form with a primary alcohol group.
Uniqueness
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal is unique due to its combination of a cyclohexene ring, isopropyl group, and an aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
94201-07-7 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-5-(4-propan-2-ylcyclohexen-1-yl)pent-4-enal |
InChI |
InChI=1S/C14H22O/c1-12(2)14-9-7-13(8-10-14)6-4-3-5-11-15/h4,6-7,11-12,14H,3,5,8-10H2,1-2H3/b6-4+ |
InChI Key |
LAULSHVBQKQWBA-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)C1CCC(=CC1)/C=C/CCC=O |
Canonical SMILES |
CC(C)C1CCC(=CC1)C=CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
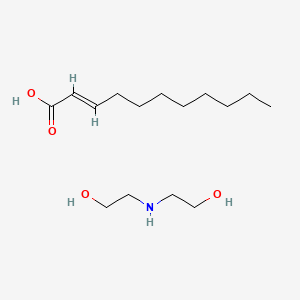

![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)
